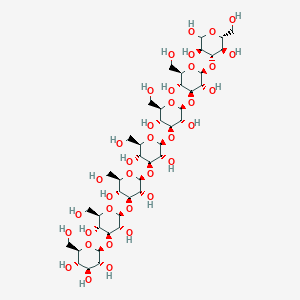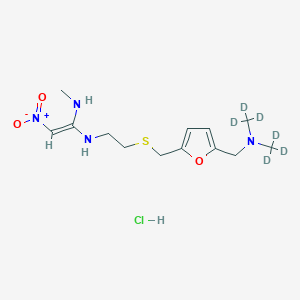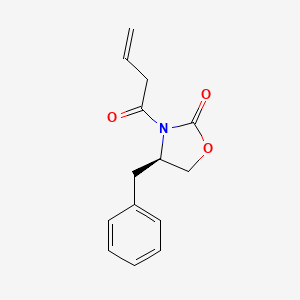
N-乙酰达克拉他韦
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl Daclatasvir is an impurity of Daclatasvir , a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections in combination with other antiviral agents . It is marketed under the name DAKLINZA and is contained in daily oral tablets as the hydrochloride salt form .
Synthesis Analysis
Daclatasvir amino acid analogues were synthesized as potential prodrugs . The synthesized Daclatasvir amino acid analogues were characterized by 1H NMR, IR, and HPLC .Molecular Structure Analysis
Studies of the symmetric binding mode of daclatasvir and analogs using a new homology model of HCV NS5A GT-4a were conducted . Molecular dynamics simulation analysis was used to assess the modeled protein and the stability of the protein–ligand complexes .Chemical Reactions Analysis
A comparative study presented four novel and simple platforms including silver-nanoparticles spectrophotometric technique and three electrochemical conductometric ones for daclatasvir analysis in its tablet, biological fluids, and dissolution media .Physical And Chemical Properties Analysis
Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies . Daclatasvir has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .科学研究应用
Antiviral Activity
N-Acetyl Daclatasvir has been studied for its antiviral activity . It has been developed as an alternative and safe approach to fight viral respiratory infections . The compound has shown potential in restricting the replication of certain viruses .
Anti-Inflammatory Activity
In addition to its antiviral properties, N-Acetyl Daclatasvir also exhibits anti-inflammatory activity . It has been found to reduce the secretion of pro-inflammatory cytokines stimulated by viral infection .
Treatment of Hepatitis C
N-Acetyl Daclatasvir has been evaluated for the treatment of chronic hepatitis C virus (HCV) infection . It acts as an HCV NS5A replication complex inhibitor .
Synthesis of Imidazoles
N-Acetyl Daclatasvir plays a role in the synthesis of imidazoles , which are key components to functional molecules used in a variety of everyday applications .
Development of Novel Drugs
Due to its versatile properties, N-Acetyl Daclatasvir is being used in the development of novel drugs . Its unique structure and properties make it a valuable compound in pharmaceutical research .
Research into Dyes for Solar Cells and Other Optical Applications
Imidazoles, which can be synthesized using N-Acetyl Daclatasvir, are being researched for use in dyes for solar cells and other optical applications .
作用机制
Target of Action
N-Acetyl Daclatasvir, a direct-acting antiviral agent, primarily targets the Hepatitis C Virus (HCV) NS5A , a nonstructural phosphoprotein encoded by HCV . The NS5A protein plays a crucial role in the replication of the HCV RNA genome and the assembly of the virus . Daclatasvir binds to the N-terminus of the D1 domain of NS5A, which prevents its interaction with host cell proteins and membranes required for virion replication complex assembly .
Mode of Action
Daclatasvir exerts its antiviral action by preventing RNA replication and virion assembly . It targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status . This interaction inhibits the replication of the HCV RNA genome and the assembly of the virus, thereby preventing the spread of the virus within the host .
Biochemical Pathways
It is known that daclatasvir interferes with the hcv life cycle by inhibiting the function of the ns5a protein . This disruption affects the replication of the HCV RNA genome and the assembly of the virus, leading to a decrease in viral load .
Pharmacokinetics
Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 hours and an elimination half-life of approximately 10 to 14 hours observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies . Daclatasvir can be administered without regard to food or pH modifiers . It has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .
Result of Action
The primary result of Daclatasvir’s action is a significant reduction in HCV RNA levels in the blood, leading to a decrease in viral load . This reduction is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .
Action Environment
The action of Daclatasvir can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and efficacy of Daclatasvir . Strong inhibitors of cytochrome P450 3A4 require a dose adjustment of Daclatasvir . Furthermore, the presence of certain viral genotypes can affect the susceptibility to Daclatasvir therapy .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Acetyl Daclatasvir involves the acetylation of Daclatasvir with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Daclatasvir", "Acetic anhydride", "Catalyst (e.g. pyridine)" ], "Reaction": [ "Daclatasvir is dissolved in a suitable solvent (e.g. dichloromethane)", "Acetic anhydride is added to the solution", "A catalyst (e.g. pyridine) is added to the solution", "The reaction mixture is stirred at room temperature for a suitable period of time (e.g. 24 hours)", "The reaction mixture is then quenched with water", "The resulting mixture is extracted with a suitable organic solvent (e.g. ethyl acetate)", "The organic layer is dried over anhydrous sodium sulfate", "The solvent is removed under reduced pressure to yield N-Acetyl Daclatasvir as a solid" ] } | |
CAS 编号 |
1800502-75-3 |
产品名称 |
N-Acetyl Daclatasvir |
分子式 |
C₄₄H₅₄N₈O₈ |
分子量 |
822.95 |
同义词 |
Dimethyl ((2S,2’S)-(2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1-acetyl-1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl))dicarbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)
